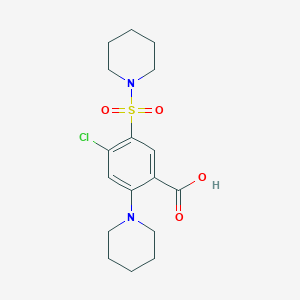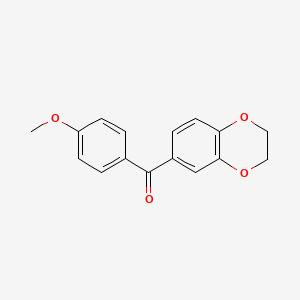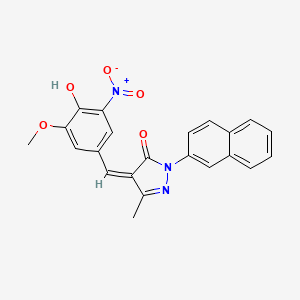
6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. Allopurinol works by inhibiting the production of uric acid in the body, which can lead to the formation of urate crystals in the joints and kidneys. In addition to its clinical applications, allopurinol has also been used in scientific research to investigate its mechanism of action and potential therapeutic uses.
Mécanisme D'action
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is involved in the production of uric acid in the body. By reducing the production of uric acid, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione can help to prevent the formation of urate crystals in the joints and kidneys, which can cause gout and other related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Allopurinol has several advantages as a tool for scientific research, including its well-established mechanism of action and its availability as a commercially available drug. However, there are also some limitations to its use in lab experiments, including potential off-target effects and the need to carefully control for factors such as dosage and duration of treatment.
Orientations Futures
There are several potential future directions for research on 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, including investigations of its effects on other disease states and its potential use in combination with other drugs. Additionally, there is ongoing research into the development of new xanthine oxidase inhibitors that may have improved efficacy and fewer side effects than this compound.
Méthodes De Synthèse
Allopurinol can be synthesized through a multi-step process that involves the condensation of 3,4,5-trimethoxybenzaldehyde with urea to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carbohydrazide, which is subsequently oxidized with lead tetraacetate to form 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione.
Applications De Recherche Scientifique
Allopurinol has been used in a variety of scientific research applications, including studies of its mechanism of action, potential therapeutic uses, and biochemical and physiological effects. For example, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
6-amino-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPCOWKJRKCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=O)NC2=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinol](/img/structure/B6019204.png)
![N-cyclobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6019207.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)

![7-[(1,5,6-trimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019230.png)
![2-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6019241.png)

![methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B6019249.png)
![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019263.png)
![(2-fluoro-4-biphenylyl){1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019278.png)
![5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019284.png)
![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate](/img/structure/B6019290.png)